3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl, methylsulfanyl, and pyridinyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyridazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the nitrophenyl and pyridinyl groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolopyrimidines: Exhibits antitumor, antimalarial, and anti-inflammatory properties.
5-Arylazothiazoles: Display a broad spectrum of biological activities, including antimicrobial and antifungal properties.
Uniqueness
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug design and development .
Biological Activity
3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement that may influence its interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine. Its molecular formula is C16H12N4O2S, and it has a molecular weight of 336.36 g/mol. The presence of both the nitro and pyridinyl groups contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
IUPAC Name | 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Molecular Formula | C₁₆H₁₂N₄O₂S |
Molecular Weight | 336.36 g/mol |
CAS Number | 894003-77-1 |
Antiproliferative Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.014 μM .
Table 1: Antiproliferative Activity Against Selected Cell Lines
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
3q | SGC-7901 | 0.014 |
3q | A549 | 0.008 |
3q | HT-1080 | 0.012 |
The mechanism of action for this compound likely involves the disruption of microtubule dynamics through binding to the colchicine site on tubulin. This action leads to cell cycle arrest at the G2/M phase, thereby inhibiting mitosis and promoting apoptosis in cancer cells . The nitro group can also undergo bioreduction to form reactive intermediates that may interact with cellular components.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Pyridin-4-yl Group : Coupling reaction using a pyridin-4-yl halide.
- Attachment of the 4-Nitrobenzylthio Group : Nucleophilic substitution reaction with a thiol derivative.
Case Studies
Several studies have evaluated the biological activity of triazolo-pyridazine derivatives:
- Study on Antiproliferative Effects : A series of triazolo-pyridazines were synthesized and tested for their antiproliferative properties against multiple cancer cell lines. The most potent derivatives showed IC50 values comparable to known antitumor agents .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-17-20-19-16-6-5-15(21-22(16)17)13-7-9-18-10-8-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISKWNBEBAFVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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